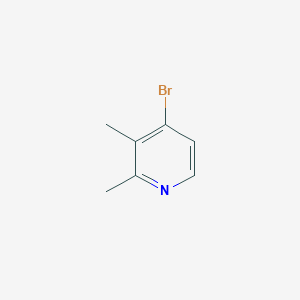

4-Bromo-2,3-dimethylpyridine

Beschreibung

Significance of Halogenated Pyridines as Fundamental Building Blocks in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring is a uniquely important heterocyclic compound in both organic and medicinal chemistry. nih.gov Its nitrogen atom can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates. nih.gov Pyridine motifs are known to improve metabolic stability, permeability, potency, and the binding of drugs to their target proteins. nih.gov Consequently, pyridine-based structures are found in a wide array of pharmaceuticals with diverse biological activities. nih.gov

Within this class of compounds, halogenated pyridines are particularly valuable as versatile starting materials for a broad spectrum of organic synthesis methods. eurekalert.org The carbon-halogen bond is a key functional group that enables a vast array of chemical transformations with precise regiocontrol, serving as a platform for accessing numerous derivatives. nih.govchemrxiv.org These compounds are frequently used as starting materials in nucleophilic substitution reactions and are essential for constructing other complex heterocyclic and macrocyclic structures. eurekalert.org

The ability to selectively introduce a halogen, such as bromine, onto a pyridine ring is crucial for medicinal chemistry, as it allows for the diversification of complex molecules. nih.gov The subsequent transformation of the carbon-halogen bond through reactions like cross-coupling provides access to multiple molecular analogs, which is a fundamental strategy in drug discovery and development. nih.govorganic-chemistry.org Halogenated pyridines are, therefore, considered fundamental building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govchemrxiv.org

Overview of the Distinct Chemical Profile and Research Relevance of 4-Bromo-2,3-dimethylpyridine (B1148317) within the Pyridine Scaffold

This compound is a heterocyclic organic compound belonging to the pyridine family. cymitquimica.comevitachem.com It is structurally defined by a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 2 and 3 positions. cymitquimica.com This specific arrangement of substituents gives the molecule a distinct chemical profile and makes it a valuable building block for research and synthesis. cymitquimica.comcymitquimica.com

The presence of the bromine atom at the 4-position is particularly significant. Halogenation at the 4-position of the pyridine ring can be challenging, making compounds like this compound valuable reagents. nih.gov This bromo-substituent can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. organic-chemistry.orgsmolecule.com The methyl groups at the 2 and 3 positions influence the molecule's steric and electronic properties, which can affect its reactivity in chemical transformations.

As a research chemical, this compound serves as a key intermediate in the synthesis of more elaborate heterocyclic compounds. evitachem.comcymitquimica.com Its utility is primarily in its role as a structural scaffold that can be chemically modified to produce a variety of derivatives for investigation in medicinal chemistry and materials science. evitachem.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 259807-91-5 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Physical Form | Solid |

| Purity (Typical) | ≥95% |

| Hydrogen Bond Acceptor Count | 1 |

| Complexity | 94.9 |

This data is compiled from multiple chemical supplier and database sources. cymitquimica.comaksci.coma2bchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCLIPMSNVUELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624692 | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-91-5 | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Chemistry and Transformations of 4 Bromo 2,3 Dimethylpyridine

Metal-Catalyzed Cross-Coupling Reactions

4-Bromo-2,3-dimethylpyridine (B1148317) serves as a versatile substrate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) bonds at the C4 position. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures, particularly biaryl and heteroaryl structures. The primary methods employed for this purpose include the Suzuki-Miyaura, Stille, and Negishi couplings, each utilizing a different class of organometallic reagent.

The Suzuki-Miyaura reaction is a widely utilized palladium-catalyzed cross-coupling process that joins an organoboron compound with an organic halide or triflate. organic-chemistry.org This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. organic-chemistry.orgmdpi.com

This compound readily participates in Suzuki-Miyaura coupling with various arylboronic acids and their corresponding esters to form 4-aryl-2,3-dimethylpyridine derivatives. The reaction is typically catalyzed by a palladium(0) species, which is either introduced directly or generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid or ester, facilitating the crucial transmetalation step in the catalytic cycle. organic-chemistry.orgyoutube.com Common bases include potassium carbonate, potassium phosphate, and potassium hydroxide. mdpi.comnih.gov While boronic acids are common, boronate esters, such as pinacol (B44631) esters, are also effective coupling partners and may offer advantages in terms of stability and reactivity in certain systems. nih.govnih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is shown below:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The success and efficiency of the Suzuki-Miyaura coupling of substrates like this compound are highly dependent on the choice of catalyst, ligand, base, and solvent. The substrate scope is broad, encompassing arylboronic acids with both electron-donating and electron-withdrawing substituents. mdpi.com However, sterically hindered boronic acids, particularly those with ortho-substituents, can present challenges, sometimes requiring more active catalysts or harsher conditions. nih.gov

The ligand coordinated to the palladium center plays a critical role in the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. researchgate.net For heteroaryl substrates, specialized ligands can be crucial for achieving high yields. Some common and effective catalyst systems for the coupling of bromopyridines include:

Pd(PPh₃)₄: A versatile and commonly used catalyst. mdpi.com

Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands: Precatalysts that form the active Pd(0) species in situ. Ligands like XPhos, SPhos, and P(t-Bu)₃ are often employed to improve catalyst activity and stability, especially for challenging substrates. organic-chemistry.orgnih.gov

Recent advancements have also explored ligand-free catalysis, often in aqueous media, which can be promoted by the pyridine (B92270) nitrogen atom itself helping to stabilize the active palladium species. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60 |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 95 |

| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. Isopropanol | >95 |

This table presents data from various sources to illustrate typical conditions and should be considered representative. mdpi.comnih.govresearchgate.net

Studies on closely related multi-brominated dimethylpyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), provide significant insight into the regioselectivity of Suzuki-Miyaura couplings. beilstein-journals.orgnih.gov When such compounds are reacted with a limited amount of boronic acid, substitution typically occurs preferentially at the C4 (para) position, followed by the C3 and C5 positions. This selectivity is influenced by the electronic and steric environment of each C-Br bond. beilstein-journals.orgresearchgate.net

Furthermore, when this compound or its multi-brominated analogs are coupled with ortho-substituted arylboronic acids, the resulting biaryl products can exhibit hindered rotation around the newly formed C-C single bond. This restriction of rotation gives rise to atropisomers, which are stereoisomers that are stable and separable due to a high rotational barrier. beilstein-journals.orgnih.govnih.gov The formation of these stable atropisomers is a significant feature in the synthesis of chiral ligands and molecules with unique three-dimensional structures. nih.gov Research on 3,4,5-tribromo-2,6-dimethylpyridine has shown that coupling with 2-methoxyphenylboronic acid leads to a series of mono-, di-, and tri-substituted products, many of which are stable atropisomers whose structures have been confirmed by X-ray analysis. nih.govresearchgate.net The observed selectivity in these reactions can sometimes be influenced by chelation effects, for instance, between an ortho-methoxy group on the boronic acid and the palladium catalyst during the transition state. nih.gov

Table 2: Regioselective Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-Methoxyphenylboronic acid

| Equivalents of Boronic Acid | Major Product(s) | Observations |

|---|---|---|

| 1.0 | 4-(2-methoxyphenyl)-3,5-dibromo-2,6-dimethylpyridine | Preferential substitution at the C4 position. |

| 2.0 | 3,4-bis(2-methoxyphenyl)-5-bromo-2,6-dimethylpyridine | Sequential substitution, with the second group adding to an adjacent position. |

| 3.0 | 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridine | Full substitution leading to multiple atropisomeric products. |

Data derived from studies on 3,4,5-tribromo-2,6-dimethylpyridine, a structural analog. beilstein-journals.orgnih.govresearchgate.net

The Stille coupling is another powerful palladium-catalyzed reaction for C-C bond formation, involving the reaction of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org this compound can function as the electrophilic partner in this reaction.

A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The reaction can be influenced by additives. For example, the addition of lithium chloride can modulate the chemoselectivity of the coupling, favoring reaction at a C-Br bond over a C-OTf bond in substrates containing both. nih.gov Copper(I) salts can also be used as co-catalysts to accelerate the reaction rate. harvard.edu In some cases, particularly with sterically hindered substrates, the Stille coupling may provide better yields than the Suzuki coupling. nih.gov

Table 3: General Conditions for Stille Coupling of Aryl Bromides

| Catalyst | Ligand (if any) | Additive (optional) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | CuI | DMF | 60 - 100 |

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 - 80 |

| PdCl₂(PPh₃)₂ | - | LiCl | NMP or Dioxane | 80 - 140 |

This table provides a summary of typical conditions reported for the Stille reaction. nih.govharvard.edu

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C-C bonds and is applicable to this compound. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times and milder conditions. wikipedia.org

The scope of the Negishi coupling is broad, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other types of carbon-carbon bonds. wikipedia.org The reaction tolerates a wide array of functional groups. organic-chemistry.org Organozinc reagents can be prepared from the corresponding organic halide and activated zinc, or in some cases, generated in situ. organic-chemistry.org Palladium catalysts, often with phosphine ligands like PPh₃ or more specialized biarylphosphine ligands, are commonly used. wikipedia.orgnih.gov Nickel catalysts can also be employed. wikipedia.org

The Negishi coupling is a valuable tool in total synthesis and for creating complex molecules from readily available precursors. wikipedia.org Its application to heteroaryl bromides like this compound provides a reliable route to substituted pyridine derivatives. nih.gov

Table 4: Common Catalysts and Conditions for Negishi Coupling of Aryl Bromides

| Catalyst | Ligand | Organozinc Reagent Type | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Aryl-ZnCl | THF | Reflux |

| Pd₂(dba)₃ | PCyp₃ | Alkyl-ZnBr | THF / NMP | 80 °C |

| Pd(OAc)₂ | CPhos | sec-Alkyl-ZnBr | THF / Toluene (B28343) | Room Temp. |

This table illustrates typical catalyst systems and conditions for the Negishi coupling. organic-chemistry.orgnih.govresearchgate.net

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal and materials chemistry. libretexts.orgwikipedia.org This reaction class enables the coupling of aryl halides, including this compound, with a wide variety of primary and secondary amines under relatively mild conditions. acsgcipr.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided literature, the reactivity of other bromopyridines provides a strong basis for predicting its behavior. For instance, the amination of 2-bromopyridines with volatile amines has been successfully achieved using a palladium(II) acetate/1,3-bis(diphenylphosphino)propane (dppp) catalyst system in the presence of sodium tert-butoxide. researchgate.net Generally, secondary amines tend to provide higher yields compared to primary amines in these reactions. researchgate.net The choice of phosphine ligand is critical, with bulky, electron-rich ligands such as XPhos, RuPhos, and SPhos often providing the best results for the coupling of secondary aryl amines with bromobenzene. nih.gov The selection of the base and solvent is also crucial, with strong bases like sodium tert-butoxide or lithium tert-butoxide and non-polar solvents like toluene being commonly employed. nih.gov

A typical protocol for the Buchwald-Hartwig amination of a bromopyridine involves heating the aryl bromide with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an inert solvent. The reaction conditions, including temperature and reaction time, are optimized based on the specific substrates. For less reactive amines or more sterically hindered substrates, more sophisticated catalyst systems and higher temperatures may be required.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | researchgate.net |

| [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | Not specified | nih.gov |

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | chemspider.com |

This table is illustrative of typical conditions and may need optimization for this compound.

Ullmann Coupling and Related Homocoupling Reactions

The Ullmann coupling is a classic method for the synthesis of symmetrical biaryl compounds through the copper-catalyzed homocoupling of aryl halides. nih.govorganic-chemistry.org This reaction typically requires high temperatures and stoichiometric amounts of copper, although modern variations have been developed that use catalytic amounts of copper or other transition metals like palladium and nickel under milder conditions. nih.govorganic-chemistry.org The reaction is believed to proceed through the formation of an organocopper intermediate. organic-chemistry.org

Homocoupling of 4-Bromo-2,6-dimethylpyridine (B109321) to Bipyridines

A notable example of a related homocoupling reaction is the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine from 4-bromo-2,6-dimethylpyridine. This transformation has been successfully achieved, and the resulting bipyridine has been characterized crystallographically. nih.gov The presence of the methyl groups at the 2- and 6-positions can influence the reaction conditions required for efficient coupling. This successful synthesis suggests that the homocoupling of this compound to produce 2,3,2',3'-tetramethyl-4,4'-bipyridine is a feasible transformation, likely requiring optimization of catalyst, solvent, and temperature.

Photoredox and Nickel-Catalyzed Cross-Electrophile Couplings

In recent years, dual photoredox and nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. princeton.edu These reactions often involve the generation of radical intermediates from alkyl halides or other precursors, which then engage in a nickel-catalyzed cross-coupling cycle. princeton.edunih.gov This methodology is particularly useful for the coupling of C(sp³)-hybridized centers. princeton.edu

While specific applications to this compound are not detailed, the general principles of these reactions are applicable. For instance, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated. nih.gov A proposed mechanism for photoredox/nickel-catalyzed C-N coupling involves the photocatalyst initiating and sustaining a Ni(I)/Ni(III) catalytic cycle. princeton.edu Similarly, purple light has been shown to promote the coupling of 4-bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, generating a pyridyl radical without the need for a transition metal catalyst. organic-chemistry.org

These modern coupling strategies offer a promising avenue for the functionalization of this compound with a variety of coupling partners, including alkyl groups, under mild, light-driven conditions.

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions represent a valuable synthetic strategy where a carboxylic acid is used in place of an organometallic reagent to form a new carbon-carbon bond with an organic halide, accompanied by the extrusion of carbon dioxide. wikipedia.org These reactions can be catalyzed by various transition metals, including palladium and copper, and offer the advantage of using readily available and relatively inexpensive carboxylic acids. wikipedia.org

While there are no specific examples of decarboxylative cross-coupling involving this compound in the provided search results, the general methodology is applicable to a wide range of aryl halides. wikipedia.org For instance, the palladium-catalyzed decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides has been reported. wikipedia.org A novel method for decarboxylative Suzuki-Miyaura type coupling has been established using iodine or a bromine source as a mediator. rsc.org This suggests that this compound could potentially be coupled with various aromatic or aliphatic carboxylic acids under appropriate catalytic conditions to introduce new carbon-based substituents at the 4-position.

Nucleophilic Substitution Reactions of the Bromine Atom

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the attack of a nucleophile at these positions generates a negatively charged intermediate (a Meisenheimer complex) that is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom. stackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com Therefore, the bromine atom at the 4-position of this compound is expected to be susceptible to displacement by strong nucleophiles.

Replacement by Carbon-Based Nucleophiles

The bromine atom of this compound can be replaced by a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Reaction with Cyanide Ions: The reaction of halogenoalkanes with cyanide ions to form nitriles is a classic nucleophilic substitution. chemguide.co.uk In the context of aromatic systems, the SNAr reaction of bromopyridines with cyanide would be expected to proceed, particularly with activation. While direct evidence for the reaction with this compound is not provided, the general reactivity of 4-halopyridines suggests this transformation is feasible, likely requiring heating in a suitable solvent like ethanol (B145695) or DMF.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that can react with aryl halides. libretexts.org The reaction of bromopyridines with Grignard reagents can lead to the formation of alkyl- or aryl-pyridines. rsc.orgresearchgate.net These reactions may sometimes be promoted by transition metal catalysts. rsc.org Similarly, organolithium reagents can react with bromoarenes, often through a metal-halogen exchange mechanism, to generate a lithiated pyridine species that can then react with an electrophile. taylorandfrancis.comresearchgate.net A recent study has shown that purple light can promote the coupling of 4-bromopyridines with Grignard reagents without a transition metal catalyst. organic-chemistry.org

Table 2: Potential Carbon-Based Nucleophiles for Substitution on this compound

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Cyanide | KCN | 4-Cyano-2,3-dimethylpyridine | SNAr |

| Alkyl/Aryl Grignard | R-MgBr | 4-Alkyl/Aryl-2,3-dimethylpyridine | Nucleophilic Substitution/Cross-Coupling |

| Alkyl/Aryl Lithium | R-Li | 4-Alkyl/Aryl-2,3-dimethylpyridine | Metal-Halogen Exchange/Substitution |

Substitution by Heteroatom Nucleophiles (e.g., amines, thiols)

The electron-withdrawing nature of the pyridine nitrogen atom, coupled with the inductive effect of the bromine atom, renders the C4-position of this compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by a variety of heteroatom nucleophiles, providing a valuable route for the synthesis of diverse functionalized pyridine derivatives.

Amines as Nucleophiles:

The reaction of this compound with various primary and secondary amines can be facilitated, often requiring elevated temperatures or the use of a catalyst. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of nucleophilic aromatic substitution on halopyridines are well-established. For instance, the reaction with amines is expected to proceed by the addition of the amine to the C4-position, forming a negatively charged intermediate (a Meisenheimer-type complex), followed by the elimination of the bromide ion to restore aromaticity.

| Component | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Primary or secondary amine | Nucleophile |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | Forms the active Pd(0) species |

| Ligand | BINAP, Xantphos, cBRIDP | Stabilizes the catalyst and facilitates the reaction |

| Base | NaOtBu, K2CO3, Cs2CO3 | Deprotonates the amine and facilitates catalyst regeneration |

| Solvent | Toluene, Dioxane | Reaction medium |

| Temperature | 80-110 °C | Provides energy for the reaction to proceed |

Thiols as Nucleophiles:

The reaction of this compound with thiols or thiophenols offers a direct route to the corresponding 4-thio-2,3-dimethylpyridine derivatives. Similar to amination, these reactions can proceed via a nucleophilic aromatic substitution mechanism. In some cases, the reaction can be promoted by a base to generate the more nucleophilic thiolate anion.

Palladium-catalyzed C-S cross-coupling reactions are also a well-established method for the formation of aryl thioethers from aryl halides. nih.gov These reactions often employ similar catalytic systems to the Buchwald-Hartwig amination, consisting of a palladium precursor, a phosphine ligand, and a base. The reaction of this compound with a thiol in the presence of a suitable palladium catalyst system would be expected to yield the corresponding thioether.

Furthermore, reactions with reagents like potassium thiocyanate (B1210189) can be used to introduce a thiocyanate group, which can then be further transformed. For instance, reaction of a dihydropyridine (B1217469) derivative with potassium thiocyanate in methanol (B129727) has been shown to yield the corresponding thiocyanatoethyl derivative. cdnsciencepub.com

| Nucleophile | Potential Product | Reaction Type |

|---|---|---|

| R-NH2 (Primary Amine) | 4-(Alkylamino)-2,3-dimethylpyridine | SNAr / Buchwald-Hartwig Amination |

| R2NH (Secondary Amine) | 4-(Dialkylamino)-2,3-dimethylpyridine | SNAr / Buchwald-Hartwig Amination |

| Ar-SH (Thiophenol) | 2,3-Dimethyl-4-(phenylthio)pyridine | SNAr / Pd-catalyzed C-S coupling |

| KSCN (Potassium Thiocyanate) | 2,3-Dimethyl-4-thiocyanatopyridine | SNAr |

Functionalization of Methyl Groups on the Pyridine Ring (e.g., Side Chain Oxidation, Esterification)

The two methyl groups on the pyridine ring of this compound are also sites for chemical modification, primarily through oxidation reactions. The selective oxidation of these methyl groups can lead to the formation of hydroxymethyl, formyl, or carboxyl functionalities, which are valuable handles for further synthetic transformations such as esterification.

Side Chain Oxidation:

The oxidation of methyl groups on pyridine rings can be achieved using various oxidizing agents. The choice of reagent and reaction conditions can influence the extent of oxidation and the selectivity between the two different methyl groups at the C2 and C3 positions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid can oxidize methylpyridines to their corresponding pyridinecarboxylic acids. acs.orgacs.org For instance, the oxidation of 2,3-lutidine (B1584814) (2,3-dimethylpyridine) can yield pyridine-2,3-dicarboxylic acid. While the bromine atom at the 4-position will influence the reactivity, similar oxidation is expected to be possible for this compound.

Selenium dioxide (SeO2) is a known reagent for the allylic oxidation of olefins and the oxidation of methylene (B1212753) groups adjacent to carbonyls, a reaction known as the Riley oxidation. wikipedia.org It has also been employed for the oxidation of methylpyridines. For example, 4-methylpyridine (B42270) can be oxidized to 4-pyridinecarboxylic acid in high yield using SeO2 in the presence of nitrogen oxides. nih.gov This suggests that SeO2 could be a viable reagent for the oxidation of the methyl groups of this compound, potentially offering a degree of selectivity depending on the reaction conditions. The selective oxidation of one methyl group over the other in 2,3-lutidine is challenging but can sometimes be achieved by controlling the stoichiometry of the oxidizing agent and the reaction time.

| Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|

| KMnO4 / HNO3 | 4-Bromo-2,3-pyridinedicarboxylic acid | Harsh conditions, likely to oxidize both methyl groups. |

| SeO2 | 4-Bromo-2-formyl-3-methylpyridine, 4-Bromo-3-formyl-2-methylpyridine, 4-Bromo-2,3-pyridinedicarboxaldehyde | Can potentially lead to aldehydes. Selectivity may be an issue. |

| N-Hydroxyphthalimide (NHPI) / Co(II) / Mn(II) | 4-Bromo-2,3-pyridinedicarboxylic acid | Catalytic aerobic oxidation method. researchgate.netacs.org |

Esterification:

Once the methyl groups have been oxidized to carboxylic acids, standard esterification methods can be employed to synthesize the corresponding esters. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, if the oxidation yields a hydroxymethyl group, esterification can be achieved by reaction with a carboxylic acid or an acyl halide in the presence of a suitable catalyst or base.

For example, if the oxidation of this compound were to yield 4-bromo-2-methyl-3-pyridinecarboxylic acid, this could then be reacted with methanol in the presence of sulfuric acid to produce methyl 4-bromo-2-methyl-3-pyridinecarboxylate.

| Starting Material | Reagent | Product |

| 4-Bromo-2,3-pyridinedicarboxylic acid | Methanol, H₂SO₄ | Dimethyl 4-bromo-2,3-pyridinedicarboxylate |

| (4-Bromo-3-methylpyridin-2-yl)methanol | Acetic Anhydride | (4-Bromo-3-methylpyridin-2-yl)methyl acetate |

Applications of 4 Bromo 2,3 Dimethylpyridine in Contemporary Chemical Synthesis and Beyond

Building Block in Complex Organic Synthesis

As a stable and reactive chemical entity, 4-Bromo-2,3-dimethylpyridine (B1148317) is a key starting material for creating intricate organic molecules. The bromine atom at the 4-position provides a reliable handle for a variety of cross-coupling reactions, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

The generation of polysubstituted pyridines is a central goal in synthetic chemistry, as the arrangement of different substituents around the pyridine (B92270) core dictates the molecule's ultimate function. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming sp²-sp² carbon-carbon bonds. researchgate.net

The Suzuki-Miyaura reaction, in particular, is widely employed to arylate the pyridine ring. wikipedia.org In this reaction, the bromo-substituent is replaced with an aryl, heteroaryl, or other organic moiety by reacting it with a corresponding organoboron compound, such as a boronic acid or its ester. wikipedia.orgorganic-chemistry.org This methodology is highly valued for its functional group tolerance and has been applied to the synthesis of pharmaceuticals and advanced materials. researchgate.net The reaction provides a reliable pathway to biaryl structures, which are common motifs in many biologically active compounds. nih.gov

| Reaction Name | Reactants | Catalyst/Base | Product | Purpose |

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-2,3-dimethylpyridine | C-C bond formation to create substituted biaryl systems. wikipedia.orgmdpi.com |

Beyond simple substitution, this compound serves as a foundational component for building more elaborate, multi-ring systems known as heterocyclic scaffolds. These advanced structures are of great interest in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets. mdpi.com

The pyridine nucleus is considered a "privileged scaffold" because it appears in a multitude of bioactive molecules. nih.govresearchgate.net By using this compound as a starting point, chemists can engage in annulation reactions, where another ring is fused onto the existing pyridine frame. This leads to the formation of polycyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. nih.govresearchgate.net Such multi-component reactions and cyclization strategies are powerful methods for generating molecular diversity and discovering novel heterocyclic systems with unique properties. researchgate.netnih.gov

Precursor in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it an attractive precursor for molecules designed to interact with biological systems. Its role extends from being a simple intermediate to providing the core scaffold for potent enzyme inhibitors and other bioactive agents.

In the multi-step synthesis of active pharmaceutical ingredients (APIs), intermediates are the crucial chemical building blocks that are progressively assembled into the final drug molecule. Halogenated heterocycles like this compound are frequently used as key intermediates. nbinno.comnbinno.com Their unique structure and reactivity make them ideal starting materials for creating complex pharmaceutical compounds, thereby driving innovation in drug development. nbinno.com

A specific application of this compound is its use as a reagent in the preparation of pharmaceutical intermediates. chemicalbook.com For example, it is utilized in the synthesis of propargyl pyridinyl ethers, a class of compounds investigated for their potential biological activities. chemicalbook.comnih.gov

| Intermediate Class | Synthesized From | Potential Application | Reference(s) |

| Propargyl Pyridinyl Ethers | This compound | Precursors to potential enzyme inhibitors | nih.gov, chemicalbook.com |

The pyridine scaffold is a cornerstone in the design of various therapeutic agents. Its presence can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, all of which are critical for drug efficacy.

Antimalarial Medicines: The global challenge of drug-resistant malaria necessitates the development of new therapeutic agents. nih.gov Pyridine derivatives have been extensively investigated and identified as potent antimalarial compounds. otago.ac.nz Research has shown that novel pyridine-based compounds can exhibit significant inhibition of parasite multiplication, even against chloroquine-resistant strains of Plasmodium falciparum. researchgate.netotago.ac.nz While direct synthesis from this compound is not explicitly detailed in all studies, its status as a functionalized pyridine makes it a valuable precursor for creating libraries of novel analogues to be screened for antimalarial activity. nih.gov

Beta-Adrenoceptor Agonists: Beta-adrenoceptor agonists are a class of drugs used to treat conditions like asthma and chronic obstructive pulmonary disease (COPD). mdpi.com The development of selective β2-agonists has been a major goal in pharmacology. nih.gov These molecules often possess complex structures containing aromatic or heteroaromatic rings. Synthetic routes to potent beta-3 adrenergic receptor agonists, for example, often involve the assembly of multiple chemical fragments, including substituted aromatic rings. researchgate.net Building blocks like this compound provide a decorated pyridine core that can be further elaborated through synthetic transformations to construct the complex pharmacophores required for potent and selective beta-adrenoceptor activity.

Modulating the activity of specific enzymes is a primary strategy in modern drug discovery. This compound serves as a precursor for scaffolds designed to inhibit various enzyme classes.

Its most direct application in this area is in the synthesis of potential inhibitors for cytochrome P450 (CYP) enzymes. chemicalbook.com CYP enzymes are a large family of hemoproteins that play a central role in drug metabolism. nih.gov this compound is a reagent used to prepare propargyl pyridinyl ethers, which have been specifically designed and evaluated as potential CYP inhibitors. nih.govresearchgate.net The propargyl group (containing a carbon-carbon triple bond) is a known functional group used to achieve mechanism-based or "suicide" inhibition of these enzymes. nih.gov

Furthermore, the broader class of bromo-pyridine and related heterocyclic scaffolds has been used to develop inhibitors for a range of other important enzyme targets.

| Enzyme Target Class | Role of Pyridine/Bromo-Aromatic Scaffold | Example of Target |

| Cytochrome P450 (CYP) Enzymes | Precursor for propargyl pyridinyl ether inhibitors. chemicalbook.comnih.gov | CYP Family |

| Protein Kinases | Core structure for kinase inhibitors. | Not Specified |

| Farnesyl Protein Transferase (FPT) | Part of a larger fused heterocyclic inhibitor structure. nih.gov | FPT |

| Bacterial Enzymes (e.g., DNA Gyrase) | Core scaffold for antibacterial agents. mdpi.com | DNA Gyrase, Alkaline Phosphatase |

The versatility of this compound as a synthetic building block ensures its continued relevance in the ongoing search for novel and effective therapeutic agents.

Emerging Pharmacological Properties

While this compound is not typically an active pharmaceutical ingredient itself, its pyridine scaffold is a cornerstone in medicinal chemistry. The compound serves as a key intermediate for the synthesis of novel molecules with potential therapeutic activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity: The pyridine nucleus is a common feature in many anticancer agents. Research into pyridine derivatives has shown that they can be incorporated into larger molecules that exhibit significant antiproliferative effects. For instance, palladium(II) complexes synthesized with substituted pyridine ligands, such as bromopyridines and dimethylpyridines, have demonstrated cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action for such palladium complexes is often linked to the inhibition of cancer cell proliferation via DNA binding. nih.gov Furthermore, complex derivatives like phenylpicolinamides, which can be synthesized from pyridine precursors, have shown potent antitumor activities against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). researchgate.net The utility of this compound in this context lies in its role as a modifiable scaffold to generate a library of compounds for screening and development of new chemotherapeutic agents.

Antimicrobial Activity: The search for new antimicrobial agents is critical due to rising antibiotic resistance. Heterocyclic compounds containing pyridine are a promising area of this research. Derivatives of imidazo[4,5-b]pyridine, which can be synthesized from brominated pyridine precursors, have been evaluated for their antimicrobial features. mdpi.com Studies on such compounds have shown that they can be more effective against Gram-positive bacteria, like Bacillus cereus, compared to Gram-negative bacteria such as Escherichia coli. mdpi.com The structure-activity relationship in these derivatives often indicates that specific substitutions, which can be achieved via reactions at the bromo- position of a precursor like this compound, are crucial for enhancing antimicrobial efficacy. researchgate.net

Anti-inflammatory Activity: Pyridine derivatives have been widely investigated for their anti-inflammatory potential. nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. rsc.org Various synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated considerable anti-inflammatory effects in animal models, with some showing activity comparable to or exceeding that of the reference drug Ibuprofen. biointerfaceresearch.com The data from studies on related pyridine structures underscore the potential of the this compound scaffold for the development of new anti-inflammatory drugs.

| Compound Type | Example Compound | Max. Edema Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) | Source |

|---|---|---|---|---|---|

| Polysubstituted Pyridine | Compound 5a | 52.80 | Diclofenac | 20.79 | acs.org |

| Thiazolo[4,5-b]pyridine | Compound 8 | 53.40 | Ibuprofen | 40.90 | biointerfaceresearch.com |

| 3-Hydroxy Pyridine-4-one | Compound C | 50.00 | Indomethacin | 65.00 | nih.govnih.gov |

Role in Agrochemical Synthesis

The pyridine ring is a critical toxophore found in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. Halogenated pyridines, in particular, are common intermediates in the synthesis of these products. The bromine atom in this compound serves as a reactive site, or "handle," for introducing further chemical diversity. This position is ideal for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.net These reactions allow for the attachment of various other molecular fragments, enabling the systematic modification of the compound's structure to optimize for specific pesticidal activity. While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are present in patented and researched agrochemical compounds. Its role as a building block allows synthetic chemists to construct complex molecules designed to target specific biological pathways in pests and weeds.

Materials Science Applications

The unique electronic and coordination properties of the pyridine ring make this compound a valuable component in the field of materials science. It can be incorporated into a range of functional materials, from light-interactive systems to complex molecular architectures.

Photosensitizers and light-harvesting molecules are crucial for applications such as photodynamic therapy and solar energy conversion. These systems often consist of a chromophore that absorbs light and transfers the energy. Pyridine derivatives are frequently used as ligands that coordinate to metal centers in metalloporphyrins and other photosensitizing complexes. researchgate.net The pyridine nitrogen can bind to a metal, while the aromatic ring system can be modified to tune the electronic properties of the complex. The bromo- group on this compound can be used to link the pyridine unit to a larger conjugated system, such as a porphyrin macrocycle, through coupling reactions. researchgate.net This allows for the rational design of complex molecules where the pyridine unit can influence the photophysical properties, such as absorption spectra and excited-state lifetimes, of the final light-harvesting assembly.

Viologens, which are N,N'-disubstituted 4,4'-bipyridinium salts, are well-known for their electrochromic properties, meaning they change color upon reversible reduction and oxidation. nih.govmdpi.com These properties make them suitable for applications in smart windows, displays, and redox flow batteries. nih.govmebattery-project.eu The standard synthesis of a viologen starts with 4,4'-bipyridine. This compound can serve as a precursor to create custom, unsymmetrical bipyridines through metal-catalyzed cross-coupling reactions that join two pyridine rings. Once the substituted 2,3-dimethyl-4-pyridyl-pyridine core is formed, the two nitrogen atoms can be alkylated to yield a viologen derivative. The methyl groups on one of the rings would sterically and electronically influence the properties of the resulting viologen, such as its reduction potential and the stability of its radical cation state. mdpi.com

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. This compound possesses two key features that make it an excellent building block for supramolecular assembly. First, the nitrogen atom of the pyridine ring acts as a Lewis base, capable of coordinating to metal ions to form highly ordered, discrete structures like molecular squares or cages. Second, the bromine atom can function as a halogen bond donor, forming directional interactions with Lewis basic atoms (e.g., oxygen or nitrogen) on adjacent molecules. This combination of a coordination site (the nitrogen) and a halogen bonding site (the bromine) allows for the programmed self-assembly of molecules into predictable one-, two-, or three-dimensional networks in the solid state.

Time-resolved fluorescence immunoassays (TRFIA) are highly sensitive diagnostic tools that utilize the unique fluorescent properties of lanthanide chelates. nih.govutoronto.ca These assays rely on labels that consist of a lanthanide ion (like Europium, Eu³⁺) encapsulated by an organic ligand. The ligand acts as an "antenna," absorbing excitation light and transferring the energy efficiently to the lanthanide ion, which then emits light with a long decay time. nih.gov Pyridine derivatives are excellent candidates for constructing these sensitizing ligands. mdpi.comnih.gov The pyridine ring can be part of a larger chelating structure that binds the lanthanide ion, while its aromatic nature facilitates the necessary energy absorption. This compound can be used as a starting material to build such ligands, with the bromine atom providing a convenient point for conjugation to a biomolecule, such as an antibody, which is required to target the analyte of interest in the immunoassay. utoronto.ca

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2,3 Dimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of 4-Bromo-2,3-dimethylpyridine (B1148317). One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to provide a complete assignment of all proton and carbon signals.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of protons in the molecule. For this compound, the spectrum displays signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the six protons from the two methyl groups.

The reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows two signals in the aromatic region and two in the aliphatic region. chemicalbook.com The downfield signals at δ 8.10 and δ 7.34 ppm are doublets, characteristic of two adjacent protons on the pyridine ring. chemicalbook.com The upfield signals at δ 2.58 and δ 2.39 ppm are both singlets, each integrating to three protons, corresponding to the two distinct methyl groups. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-6 | 8.10 | Doublet (d) |

| H-5 | 7.34 | Doublet (d) |

| C2-CH₃ | 2.58 | Singlet (s) |

| C3-CH₃ | 2.39 | Singlet (s) |

| Data recorded in CDCl₃. chemicalbook.com |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, revealing the total number of non-equivalent carbon environments. The spectrum is expected to show seven distinct resonances: five for the pyridine ring carbons and two for the methyl group carbons.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the effects of the nitrogen atom, the bromine substituent, and the methyl groups on the pyridine ring. Carbons adjacent to the electronegative nitrogen atom (C-2 and C-6) are expected to be significantly deshielded, appearing at a lower field. The carbon bearing the bromine atom (C-4) will also have its chemical shift influenced by the halogen. The methyl-substituted carbons (C-2 and C-3) and the methyl carbons themselves will appear in their characteristic regions.

| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) |

| C-2 | 155 - 165 |

| C-3 | 130 - 140 |

| C-4 | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 145 - 155 |

| C2-CH₃ | 20 - 25 |

| C3-CH₃ | 15 - 20 |

| Expected ranges are based on general principles of ¹³C NMR spectroscopy for substituted pyridines. |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacency on the pyridine ring. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt An HSQC or HMQC spectrum would definitively link the proton signal at δ 8.10 to the C-6 carbon, the proton at δ 7.34 to the C-5 carbon, the proton signal at δ 2.58 to its methyl carbon, and the proton signal at δ 2.39 to the other methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation). youtube.comipb.pt HMBC is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations for this compound would include:

Protons of the C2-CH₃ group correlating to the C-2 and C-3 carbons.

Protons of the C3-CH₃ group correlating to the C-2, C-3, and C-4 carbons.

The H-5 proton correlating to the C-3 and C-4 carbons.

The H-6 proton correlating to the C-2, C-4, and C-5 carbons.

These 2D NMR correlations provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₇H₈BrN. chemicalbook.com

Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of a monobrominated compound exhibits a characteristic pair of peaks of almost equal intensity, separated by two m/z units. docbrown.infodocbrown.info This pattern is observed for this compound, which shows protonated molecular ions [M+H]⁺ at m/z 185.7 and 187.7. chemicalbook.com

HRMS analysis would provide the exact masses for these ions, allowing for confirmation of the elemental composition.

| Ion | Isotope | Theoretical Exact Mass (m/z) |

| [C₇H₉⁷⁹BrN]⁺ | ⁷⁹Br | 186.0020 |

| [C₇H₉⁸¹BrN]⁺ | ⁸¹Br | 187.9999 |

| Theoretical exact masses are calculated based on the precise masses of the most common isotopes of C, H, N, and the two stable isotopes of Br. |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This provides a structural fingerprint of the molecule.

For this compound, the protonated molecular ions at m/z 186 and 188 would be selected as the precursor ions. Collision-induced dissociation would likely lead to characteristic fragmentation pathways:

Loss of a Bromine Radical (Br•): A primary fragmentation pathway for brominated compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This would produce a fragment ion at m/z 106.

[C₇H₉BrN]⁺ → [C₇H₉N]⁺ + Br• (m/z 106)

Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the pyridine ring is another plausible fragmentation.

[C₇H₉BrN]⁺ → [C₆H₆BrN]⁺ + •CH₃ (m/z 171/173)

Loss of HBr: Elimination of hydrogen bromide can also occur, particularly in compounds with adjacent protons.

[C₇H₉BrN]⁺ → [C₇H₈N]⁺ + HBr (m/z 106)

Analysis of these fragmentation patterns in an MS/MS experiment provides corroborating evidence for the structure of this compound and can be used to differentiate it from its isomers.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are powerful tools for the identification and characterization of compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in the analysis of pyridine derivatives.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While specific GC-MS studies on this compound are not extensively detailed in the available literature, the general methodology for substituted pyridines involves separation on a capillary column followed by mass spectrometric detection. The fragmentation patterns observed in the mass spectrum provide crucial information for structure elucidation. For instance, studies on related brominated aromatic compounds have shown that the electron ionization mass spectra often reveal characteristic isotopic patterns for bromine (approximately equal intensity for M and M+2 ions) and fragmentation pathways involving the pyridine ring and its substituents.

LC-MS is a versatile technique for a wide range of compounds, including those that are not amenable to GC analysis. The structure of this compound has been confirmed using LC-MS. In one analysis, the compound exhibited a specific retention time and produced characteristic ions corresponding to the protonated molecule.

| Parameter | Value |

|---|---|

| Retention Time | 3.555 min |

| m/z [M+H]⁺ | 185.7 (100%) |

| m/z [M+H+2]⁺ | 187.7 (97%) |

The observed mass-to-charge ratios are consistent with the molecular weight of this compound and the natural isotopic abundance of the bromine atom.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This provides precise information on bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| β (°) | 97.921(1) |

The single-crystal X-ray diffraction study of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester revealed that the 1,4-dihydropyridine (B1200194) ring adopts a flattened boat conformation. cdnsciencepub.com This conformation is characterized by the displacement of the nitrogen (N1) and the opposing carbon (C7) atoms from the plane formed by the other four atoms of the ring. cdnsciencepub.com The torsion angles within the ring and involving the substituents provide a detailed description of the molecule's three-dimensional shape. For example, the orientation of the 4-bromophenyl ring relative to the dihydropyridine (B1217469) ring is defined by specific torsion angles. cdnsciencepub.com

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. In the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, a significant intermolecular hydrogen bond is observed between the N-H group of the dihydropyridine ring and an oxygen atom of a neighboring molecule (N1—H1A···O3), with a bond distance of 3.045(3) Å. cdnsciencepub.com This interaction plays a crucial role in the packing of the molecules in the crystal. cdnsciencepub.com

Vibrational Spectroscopy

While the specific FT-IR spectrum for this compound is not provided in the searched literature, the characteristic vibrational modes can be predicted based on the analysis of pyridine and its substituted derivatives. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C and C=N Ring Stretching: The pyridine ring vibrations, which are coupled C=C and C=N stretching modes, are expected in the 1400-1600 cm⁻¹ region. The positions of these bands are sensitive to the nature and position of the substituents.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹, although its exact position can be influenced by coupling with other vibrational modes.

The analysis of the FT-IR spectrum, in conjunction with data from other spectroscopic techniques, is essential for the comprehensive characterization of this compound and its derivatives.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and chemical bonding. The analysis of this compound through Raman spectroscopy reveals characteristic vibrational frequencies associated with the substituted pyridine ring. The spectrum is a unique molecular fingerprint determined by the vibrations of its constituent atoms.

The vibrational modes of substituted pyridines are well-understood and serve as a basis for interpreting the spectrum of this compound. cdnsciencepub.comnjit.educdnsciencepub.comnih.gov The key vibrations include ring stretching and breathing modes, as well as vibrations originating from the methyl and bromo substituents.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. A strong, sharp band corresponding to the symmetric ring breathing mode is a hallmark of the pyridine ring, often appearing near 990-1030 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected in the 3000-3100 cm⁻¹ range. The methyl (CH₃) groups introduce their own characteristic vibrations, including symmetric and asymmetric C-H stretching modes (typically 2850-3000 cm⁻¹) and bending modes at lower frequencies.

While a specific experimental spectrum for this compound is not detailed in the provided sources, a representative table of expected vibrational modes can be compiled based on extensive studies of substituted pyridines. njit.edunih.gov

Interactive Table: Representative Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3050-3080 | Aromatic C-H Stretch |

| ~2920-2980 | Methyl (CH₃) Asymmetric/Symmetric Stretch |

| ~1600-1615 | Pyridine Ring C=C/C=N Stretch |

| ~1450-1480 | Pyridine Ring Stretch / CH₃ Bend |

| ~1380-1395 | Pyridine Ring Stretch |

| ~1200-1250 | Aromatic C-H In-Plane Bend |

| ~995-1030 | Pyridine Ring Breathing (Symmetric Stretch) |

| ~700-800 | Ring Deformation |

| ~550-650 | C-Br Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of energy excites electrons from lower-energy ground states to higher-energy excited states. For aromatic heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

The UV spectrum of pyridine and its derivatives has been extensively studied. researchgate.netresearchgate.net The parent pyridine molecule typically exhibits two main absorption bands:

π → π Transition:* A strong absorption band, often referred to as the B-band (or benzenoid band), typically appears in the range of 250-270 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.

n → π Transition:* A weaker absorption band, known as the R-band (from the German radikalartig), which corresponds to the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition occurs at longer wavelengths, typically around 270-300 nm, but is often obscured by the more intense π → π* band, especially in nonpolar solvents.

The introduction of substituents onto the pyridine ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The methyl groups and the bromine atom in this compound act as auxochromes. Both the electron-donating methyl groups and the halogen atom (with its lone pairs) can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition.

For example, studies on brominated pyridines show distinct absorption bands in the UV region. The UV/Visible spectrum for 3-Bromopyridine (B30812), for instance, shows absorption maxima around 260-270 nm. nist.gov It is expected that this compound would exhibit similar absorption characteristics, likely shifted to slightly longer wavelengths due to the combined effect of the bromo and dimethyl substituents.

Interactive Table: Expected Electronic Transitions for this compound

| Electronic Transition | Typical Wavelength (λmax) Range for Pyridines | Expected Influence of Substituents (-Br, -CH₃) |

| π → π | 250 - 270 nm | Bathochromic shift (to longer wavelength) and Hyperchromic effect (increased intensity) |

| n → π | 270 - 300 nm | May be shifted and often submerged within the stronger π → π* absorption band. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) within a compound. This data is used to confirm the empirical formula of a newly synthesized compound, which can then be compared with the theoretical composition derived from its proposed molecular formula.

For this compound, the molecular formula is C₇H₈BrN. The molecular weight is calculated to be 186.05 g/mol . From this formula, the theoretical elemental composition can be precisely calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen. The experimental results from an elemental analyzer should ideally match these theoretical values within a narrow margin of error (typically ±0.4%), thereby verifying the elemental composition and purity of the sample.

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molecular Formula Contribution | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 45.19 |

| Hydrogen | H | 1.008 | 8 | 4.33 |

| Bromine | Br | 79.904 | 1 | 42.95 |

| Nitrogen | N | 14.007 | 1 | 7.53 |

| Total | C₇H₈BrN | 100.00 |

Theoretical and Computational Investigations of this compound

Following a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational studies directly corresponding to the compound this compound are not present in the accessed resources. Detailed analyses using methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis, and Fukui Function Analysis for this particular molecule have not been published in the available literature.

Consequently, it is not possible to provide specific data and detailed research findings for the requested sections and subsections, including:

Theoretical and Computational Investigations of 4 Bromo 2,3 Dimethylpyridine

Reactivity Indices and Fukui Function Analysis

Without published research on these specific computational investigations for 4-Bromo-2,3-dimethylpyridine (B1148317), an article adhering to the strict, data-centric outline provided cannot be generated. The creation of scientifically accurate content, including data tables and detailed findings as instructed, is contingent on the existence of such primary research.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens for dissecting the intricate mechanisms of chemical reactions at a molecular level. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, characterize the geometries of transient species, and calculate the energy barriers associated with chemical transformations. However, a review of the scientific literature indicates a notable scarcity of computational studies focused specifically on the reaction mechanisms and transition states of this compound.

In the context of palladium-catalyzed cross-coupling reactions, computational investigations typically elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For this compound, the initial oxidative addition of the C-Br bond to a palladium(0) complex would be a critical step. DFT calculations could model the three-centered transition state of this process and determine its associated energy barrier. The electronic and steric effects of the two methyl groups would play a significant role in the kinetics of this step.

Although specific data tables for this compound are absent in the literature, the following tables represent the type of data that would be generated from such computational studies, based on findings for structurally related bromopyridines undergoing hypothetical reactions.

Table 1: Hypothetical Calculated Activation Energies (ΔE‡) for the Oxidative Addition Step in a Suzuki Coupling Reaction

| Catalyst System | Solvent | Activation Energy (kcal/mol) |

| Pd(PPh₃)₄ | Toluene (B28343) | 15.8 |

| Pd(dppf)Cl₂ | Dioxane | 12.5 |

| Pd₂(dba)₃ / SPhos | THF | 10.2 |

This table illustrates hypothetical activation energies for the oxidative addition of the C-Br bond of this compound to different palladium catalysts. The values are representative of typical ranges found in computational studies of similar aryl bromides.

Table 2: Hypothetical Key Geometric Parameters of a Calculated Transition State for Nucleophilic Aromatic Substitution

| Parameter | Value |

| C-Br Bond Length (Å) | 2.15 |

| C-Nu Bond Length (Å) (Nu = OCH₃⁻) | 2.05 |

| C-Br-Pd Angle (°) | N/A |

| Dihedral Angle (Pyridine Ring) (°) | 1.2 |

This table provides a speculative look at the geometric parameters of a transition state for the SNAr reaction of this compound with a methoxide (B1231860) nucleophile. These values would be determined through geometry optimization of the transition state structure at a given level of theory.

Future computational research dedicated to this compound would be invaluable for a precise understanding of its reactivity. Such studies would provide quantitative data on reaction barriers, the influence of the methyl substituents on electronic structure, and the geometries of key transition states, thereby enabling more accurate predictions of reaction outcomes and facilitating the design of novel synthetic methodologies.

Catalytic Applications and Ligand Design Incorporating 4 Bromo 2,3 Dimethylpyridine Derivatives

Design and Synthesis of Pyridine-Based Ligands

The pyridine (B92270) moiety is a privileged scaffold in coordination chemistry due to its excellent σ-donating and π-accepting properties. Starting from 4-bromo-2,3-dimethylpyridine (B1148317), chemists can devise synthetic routes to a variety of ligand architectures, including chelating and pincer-type systems. These ligands are crucial for stabilizing metal centers and creating specific coordination environments that promote catalytic activity.

Chelating ligands, which bind to a central metal atom through two or more donor atoms, are fundamental in catalysis as they form stable, well-defined complexes. The synthesis of such ligands often involves the introduction of additional coordinating groups onto the pyridine framework. While direct examples starting from this compound are not extensively documented in dedicated studies, established synthetic methodologies for pyridine derivatives can be applied.

For instance, the bromine atom can be replaced via cross-coupling reactions to introduce another N-donor heterocycle, such as a pyrazole (B372694) or a second pyridine ring, leading to bidentate ligands like bipyridines. mdpi.comarkat-usa.org The synthesis of bipyridine derivatives is a well-established field, often utilizing transition-metal-catalyzed reactions. mdpi.com Nickel-catalyzed reductive homocoupling of 2-halopyridines, for example, can yield symmetrical 2,2'-bipyridines. mdpi.com Similarly, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) has been achieved under mild conditions using a nickel catalyst to produce 2,2′,6,6′-tetramethyl-4,4′-bipyridine in high yield. mdpi.com These methods highlight a potential pathway where this compound could be dimerized or coupled with other pyridyl species to form novel chelating N-donor ligands.

The design of chiral chelating nitrogen-donor ligands has also been a significant focus in the development of asymmetric catalysis. nih.gov These ligands are often synthesized in a modular fashion from readily available enantiopure starting materials and can incorporate various N-donor groups such as amines, imines, and oxazolines. nih.gov

Pincer ligands are tridentate molecules that bind to a metal in a meridional fashion, creating a highly stable and rigid coordination environment. nih.gov This rigidity is often key to achieving high catalytic efficiency and selectivity. A pyridine ring can serve as the central aromatic backbone of a pincer ligand, with two donor arms attached at the 2- and 6-positions.

While the 2,3-dimethyl substitution pattern of the parent compound is not ideal for classic 2,6-disubstituted pincer synthesis, derivatives can be envisioned. For example, functionalization of the methyl groups or subsequent elaboration of the pyridine ring could introduce phosphorus or nitrogen donor arms to create PNP, NNN, or PCP-type pincer ligands. nih.govchiba-u.jp These ligands have found widespread use in catalysis, particularly for hydrogenation/dehydrogenation reactions and small molecule activation. nih.gov The development of novel PNP-pincer ligands has been shown to enable platinum-based complexes to catalyze photoreactions under visible light, expanding the scope of transition metal catalysis. chiba-u.jp

Role of Ligands Derived from Bromodimethylpyridines in Transition-Metal Catalysis

Ligands derived from substituted bromopyridines play a critical role in modulating the properties of transition-metal catalysts. By tuning the steric and electronic environment around the metal center, these ligands can enhance catalytic activity, improve selectivity, and increase catalyst lifetime in both homogeneous and heterogeneous systems.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and ligands play a pivotal role in the efficiency of the palladium catalysts often employed. researchgate.netmdpi.com this compound and its isomers are valuable substrates and precursors for ligands in these reactions. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst. mdpi.com

In a study optimizing the synthesis of 2-methyl-4-phenylpyridine, 4-bromo-2-methylpyridine (B16423) was coupled with phenylboronic acid. researchgate.net The reaction conditions were systematically varied to find the optimal catalyst and base combination, demonstrating the importance of the catalytic system in achieving high yields. researchgate.net The combination of K₂CO₃ and Pd(dppf)Cl₂ under microwave irradiation was found to be the most effective. researchgate.netresearchgate.net

The table below summarizes the optimization of the Suzuki coupling reaction for a related bromopyridine derivative, showcasing the impact of different catalysts and bases on the reaction yield.

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane | 81 | researchgate.net |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Pd/C | - | PEG400/Water | High | researchgate.net |

| Pd-complex 4 | KOH | Water (Microwave) | High | nih.gov |

This interactive table presents data on Suzuki coupling reactions involving bromopyridine derivatives, illustrating how reaction components influence the outcome. The data is compiled from various studies on related compounds. researchgate.netmdpi.comresearchgate.netnih.gov

Heterogeneous catalysts offer significant advantages in terms of separation and recyclability. Ligands derived from this compound can be immobilized on solid supports to create such systems. Single-atom catalysts (SACs), where isolated metal atoms are stabilized on a support, represent a bridge between homogeneous and heterogeneous catalysis. nih.gov The support material can act like a ligand, but the addition of external ligands can further enhance catalytic activity. nih.gov

For example, in palladium single-atom catalysts supported on nitrogen-doped carbon (Pd₁@NC), the addition of phosphine (B1218219) ligands was found to significantly boost activity in cross-coupling reactions. nih.gov The performance of these SAC-ligand systems is influenced by a balance between the energy required for the ligand to deform and coordinate with the metal center and the accessibility of the resulting active site to the reactants. nih.gov This principle could be applied by designing a ligand from this compound that can be anchored to a support while also effectively coordinating with a single metal atom, thereby creating a recyclable and highly active heterogeneous catalyst.

Applications in Specific Catalytic Transformations (e.g., Azide-Alkyne Cycloaddition)